molecular formula C11H11FN2 B12336181 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole

4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole

Cat. No.: B12336181
M. Wt: 190.22 g/mol
InChI Key: DZINENXSCLTOOC-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: A precursor used in the synthesis of 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole.

    1-Methylpyrazole: The pyrazole derivative used in the synthesis.

    4-Fluorobenzylamine: Another fluorobenzyl derivative with potential biological activities.

Uniqueness

This compound is unique due to the presence of both the fluorobenzyl and methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-methylpyrazole

InChI

InChI=1S/C11H11FN2/c1-14-8-10(7-13-14)6-9-2-4-11(12)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

DZINENXSCLTOOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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